Field: Mass spectrometry is a technique used in chemistry for the analysis of compounds by ionizing chemical species and sorting the ions based on their mass-to-charge ratio .
Application: Chloromethyl dodecanoate is used in mass spectrometry as a reference compound . It helps in the identification and quantification of other chemical compounds in a sample .
Method of Application: The compound is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated according to their mass-to-charge ratios and detected .
Results: The data obtained from the mass spectrometer can be used to identify and quantify other compounds in a sample .
Field: This application falls under the field of organic chemistry, specifically in reactions involving aromatic compounds .
Application: Chloromethyl dodecanoate is used in the chloromethylation of aromatic compounds . This reaction is important as chloromethyl-substituted aromatic compounds are key intermediates in the synthesis of fine-chemicals, pharmaceuticals, polymers, etc .
Method of Application: The chloromethylation reaction of aromatic compounds is performed using micellar catalysis in an oil/water biphasic system . This method avoids the formation of carcinogenic chloromethylether and/or bis-chloromethyl ether .
Results: Under optimal reaction conditions, the chloromethylation of isopropylbenzene could obtain 97.5% selectivity in mono-chloromethylation and 8.28 para/ortho selectivity ratio at 89.8% conversion .
Chloromethyl dodecanoate is an organic compound with the chemical formula C₁₃H₂₅ClO₂. It consists of a dodecanoate (lauric acid) moiety with a chloromethyl group attached. The presence of the chloromethyl group (—CH₂Cl) makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound is characterized by its potential reactivity due to the chloromethyl functional group, which can participate in various
The synthesis of chloromethyl dodecanoate typically involves the reaction of dodecanoic acid with chloromethanol in the presence of an acid catalyst, producing chloromethyl dodecanoate and water as by-products .
Chloromethyl dodecanoate can be synthesized through several methods:
Chloromethyl dodecanoate has several applications across different fields:
Interaction studies involving chloromethyl dodecanoate primarily focus on its reactivity with nucleophiles. The presence of the chloromethyl group allows it to interact with amines, alcohols, and thiols, leading to diverse products depending on the nucleophile used. These interactions are crucial for understanding its potential applications in drug design and materials science.
Chloromethyl dodecanoate shares structural similarities with other halogenated esters and fatty acid derivatives. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Chlorobutyl dodecanoate | C₁₃H₂₅ClO₂ | Shorter alkyl chain than dodecanoate |
Bromomethyl laurate | C₁₂H₂₅BrO₂ | Contains bromine instead of chlorine |
Iodomethyl myristate | C₁₄H₂₇IO₂ | Higher reactivity due to iodine |
Chloropropyl octanoate | C₁₀H₂₁ClO₂ | Different alkyl chain length |
Chloromethyl dodecanoate is unique due to its specific combination of a long-chain fatty acid and a reactive chloromethyl group, making it particularly useful in synthetic organic chemistry compared to other halogenated compounds.
Corrosive;Irritant